8-Chloroxanthine

Vue d'ensemble

Description

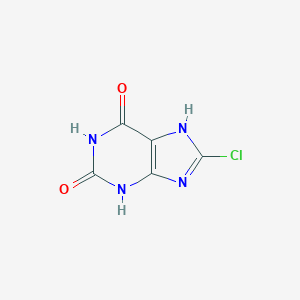

8-Chloroxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. It is characterized by the substitution of a chlorine atom at the 8th position of the xanthine molecule. This compound is known for its potential pharmacological properties and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Chloroxanthine can be synthesized through several methods. One common approach involves the chlorination of xanthine derivatives. For instance, 8-chlorotheophylline, a related compound, is synthesized by chlorinating theophylline. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloroxanthine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Chlorinating Agents: Used for the initial synthesis.

Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Respiratory Therapies

8-Chloroxanthine is primarily utilized in the development of bronchodilators and anti-inflammatory agents. Its structural similarities to theophylline allow it to exhibit similar pharmacological effects, making it a valuable intermediate in synthesizing drugs aimed at treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Caffeine Metabolism Research

The compound plays a significant role in studies investigating caffeine metabolism. Research has indicated that this compound can affect the metabolism of caffeine, providing insights into dietary impacts and potential therapeutic uses regarding caffeine-related disorders .

3. Combination Therapies

In combination with diphenhydramine, this compound is used in the formulation of dimenhydrinate, an antiemetic medication effective for preventing nausea and motion sickness. This combination leverages the stimulant properties of this compound to counteract the sedative effects of diphenhydramine .

Analytical Chemistry

4. Reference Standard in HPLC

this compound serves as a reference standard in high-performance liquid chromatography (HPLC). It aids researchers in accurately quantifying related compounds within complex mixtures, enhancing the reliability of analytical results .

Neuroscience Research

5. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. Its ability to block adenosine receptors suggests it may have applications in developing treatments for neurodegenerative diseases by enhancing neuronal firing and providing protective effects against excitotoxicity .

Botanical Studies

6. Effects on Plant Growth

Research has indicated that chlorinated purines, including this compound, can influence plant growth and development. This application is particularly relevant in agricultural science, where understanding these effects can lead to improved crop yields and plant health .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Bronchodilators and anti-inflammatory agents | Valuable intermediate for respiratory drugs |

| Caffeine Metabolism | Dietary impact studies | Insights into caffeine-related therapeutic uses |

| Combination Therapies | Anti-nausea medication (Dimenhydrinate) | Counteracts diphenhydramine sedation |

| Analytical Chemistry | HPLC reference standard | Enhances quantification accuracy |

| Neuroscience Research | Neuroprotective effects | Potential treatment for neurodegenerative diseases |

| Botanical Studies | Effects on plant growth | Influences agricultural practices |

Case Studies

- Bronchodilator Development : A study demonstrated that compounds similar to this compound exhibited significant bronchodilator activity in animal models, suggesting its potential use in treating asthma .

- Caffeine Interaction : Research highlighted how this compound modulates caffeine metabolism, providing a clearer understanding of its role in human health and dietary impacts .

- Neuroprotection : A recent investigation into adenosine receptor antagonists revealed that this compound showed promise in protecting neurons from excitotoxicity, paving the way for further research into its therapeutic applications .

Mécanisme D'action

The mechanism of action of 8-Chloroxanthine involves its interaction with various molecular targets. It is known to act as an adenosine receptor antagonist, which can influence numerous physiological processes. By blocking adenosine receptors, it can modulate neurotransmitter release and other cellular activities, leading to its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

8-Chlorotheophylline: A stimulant drug with similar chemical structure and physiological effects.

Caffeine: Another xanthine derivative known for its stimulant properties.

Theophylline: Used in the treatment of respiratory diseases like asthma

Uniqueness: 8-Chloroxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it is primarily used in research settings rather than as a therapeutic agent .

Activité Biologique

8-Chloroxanthine is a xanthine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article presents an overview of the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 188.56 g/mol |

| LogP | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

This compound acts primarily as an antagonist of adenosine receptors, which are critical in regulating various physiological processes including neurotransmission, inflammation, and cardiac function. By blocking these receptors, this compound can lead to increased neuronal activity and has been associated with stimulant effects similar to those of caffeine and theophylline .

Biological Activities

- Stimulant Effects :

- Antimicrobial Activity :

- Cytotoxicity :

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Abdul-Reda and Abdul-Ameer synthesized several chalcone derivatives from 8-chlorotheophylline, which showed promising antimicrobial activity against specific pathogens. The study highlighted the potential of xanthine derivatives in developing new antimicrobial agents .

- Cytotoxicity Assessment : In an investigation published in the Journal of Biological Chemistry, the cytotoxic effects of various deoxyribosylpurines were analyzed, including those related to xanthine derivatives. The findings suggested that certain modifications could enhance cytotoxicity against tumor cells .

- Pharmacological Implications : The pharmacological profile of this compound indicates its potential use in treating conditions like motion sickness when combined with other agents such as antihistamines. This combination may enhance therapeutic outcomes while mitigating side effects commonly associated with antihistamines alone .

Propriétés

IUPAC Name |

8-chloro-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCWWUKRLUQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929020 | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13548-68-0 | |

| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-CHLOROXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.